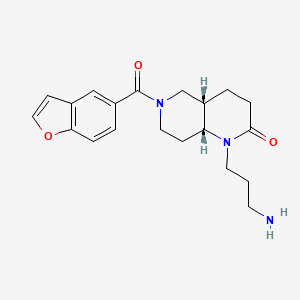![molecular formula C20H12BrFO3S B5355703 4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate](/img/structure/B5355703.png)
4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate involves its ability to bind to specific proteins and modulate their activity. The compound has been shown to bind to the SH3 domain of the protein Crk, which plays a critical role in cell signaling and adhesion. By binding to this domain, the compound can modulate the activity of Crk and other proteins that interact with it.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an impact on cellular signaling, adhesion, and migration. The compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate is its ability to selectively bind to specific proteins, making it a valuable tool for studying protein-protein interactions. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to work with it safely.
Future Directions
There are several future directions for research on 4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate. One direction is to study its potential as a therapeutic agent for cancer and other diseases. Another direction is to develop new probes based on the structure of the compound to study other protein-protein interactions. Additionally, research can be done to optimize the synthesis method to improve yield and purity of the compound.
Conclusion:
In conclusion, this compound is a valuable tool for studying protein-protein interactions and has potential applications in drug discovery and cancer research. Its unique structure and properties make it a valuable addition to the arsenal of tools available for scientific research. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate involves several steps, including the reaction of 4-bromo-2-nitrophenol with 2-thiophene carboxaldehyde, followed by reduction with sodium borohydride to yield 4-bromo-2-(2-thienyl)phenol. This intermediate is then reacted with 4-fluorobenzoic acid and thionyl chloride to produce the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate has a wide range of applications in scientific research. One of the most significant applications is in the study of protein-protein interactions. The compound can be used as a probe to identify and characterize protein interactions, which is crucial for understanding various biological processes. It can also be used in drug discovery to identify compounds that can modulate protein-protein interactions.
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFO3S/c21-14-5-10-19(25-20(24)13-3-6-15(22)7-4-13)17(12-14)18(23)9-8-16-2-1-11-26-16/h1-12H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYCLQLOGZYENR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid](/img/structure/B5355632.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355641.png)

![methyl 2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5355666.png)

![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5355676.png)
![ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355691.png)
![3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355698.png)
![6-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)

![{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5355713.png)

![methyl 4-{[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5355730.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5355736.png)
